molecular formula C15H11N3O B289816 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one, AldrichCPR

3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one, AldrichCPR

Cat. No.: B289816
M. Wt: 249.27 g/mol
InChI Key: YKUZPPLSIAFQNK-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one, AldrichCPR is a heterocyclic compound that features a quinoxaline core with a pyridine moiety attached via a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one typically involves the condensation of 2-chloroquinoxaline with 2-pyridylacetylene under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The vinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-pyridin-2-ylvinyl)quinoxaline
  • 3-(2-pyridin-2-ylethyl)quinoxalin-2(1H)-one
  • 2-(2-pyridin-2-ylethyl)quinoxaline

Uniqueness

3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one is unique due to the presence of both a quinoxaline core and a pyridine moiety connected via a vinyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

3-[(E)-2-pyridin-2-ylethenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C15H11N3O/c19-15-14(9-8-11-5-3-4-10-16-11)17-12-6-1-2-7-13(12)18-15/h1-10H,(H,18,19)/b9-8+

InChI Key

YKUZPPLSIAFQNK-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/C3=CC=CC=N3

SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=CC=N3

Origin of Product

United States

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